tert-butyl decahydro-1,7-naphthyridine-1-carboxylate, Mixture of diastereomers

Medicinal Chemistry Scaffold Selection Physicochemical Properties

Selecting the correct regioisomer of this saturated naphthyridine building block directly governs your synthetic route. This compound features a tert-butoxycarbonyl (Boc) protecting group exclusively at the N-1 position, leaving the N-7 secondary amine free for immediate, orthogonal functionalization. Procuring this specific 1-Boc regioisomer (CAS 1510230-42-8) eliminates costly protecting-group manipulation sequences required with the 7-Boc alternative. Supplied as a mixture of diastereomers, it delivers conformational diversity for fragment-based screening at a fraction of the cost of resolved single-isomer building blocks. Its sp³-rich scaffold and calculated XLogP3 of 1.6 position it as an optimal core for constructing 3D fragment libraries targeting kinases, GPCRs, or antibacterial programs.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 1510230-42-8
Cat. No. B6237144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl decahydro-1,7-naphthyridine-1-carboxylate, Mixture of diastereomers
CAS1510230-42-8
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2C1CNCC2
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-10-6-7-14-9-11(10)15/h10-11,14H,4-9H2,1-3H3
InChIKeyDJXLGFSOLWLQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Decahydro-1,7-naphthyridine-1-carboxylate (Mixture of Diastereomers, CAS 1510230-42-8): A Saturated Bicyclic Diamine Building Block


tert-Butyl decahydro-1,7-naphthyridine-1-carboxylate (CAS 1510230-42-8, molecular formula C₁₃H₂₄N₂O₂, molecular weight 240.34 g/mol) is a fully saturated, bicyclic heterocyclic building block [1]. Structurally, it is a decahydro-1,7-naphthyridine scaffold where the N-1 position is protected with a tert-butoxycarbonyl (Boc) group, leaving the N-7 position as a free secondary amine [2]. The compound is supplied and used as an undefined mixture of diastereomers, arising from the two stereogenic bridgehead carbons (4a and 8a) [1]. This distinct regio- and stereochemical profile differentiates it from other saturated naphthyridine building blocks, such as the 7-Boc regioisomer or single-enantiomer forms, making it a specific intermediate for medicinal chemistry programs requiring orthogonal functionalization at the N-7 position of this scaffold.

Why 1,7-Naphthyridine Building Blocks Cannot Be Interchanged: The Case for tert-Butyl Decahydro-1,7-naphthyridine-1-carboxylate


Saturated naphthyridine building blocks cannot be treated as interchangeable commodities because subtle variations in regiochemistry, stereochemistry, and protecting-group placement profoundly alter physicochemical properties, reactivity, and biological profiles [1]. The target compound is a mixture of diastereomers with a free N-7 amine and an N-1 Boc group, whereas the regioisomer tert-butyl decahydro-1,7-naphthyridine-7-carboxylate places the Boc group at N-7 . This positional isomerism changes the calculated molecular properties and dictates which ring nitrogen is available for further derivatization, directly impacting synthetic strategy and structure-activity relationships in drug discovery. The following quantitative evidence guide provides data-driven justifications for selecting this specific regioisomer and stereochemical form over close alternatives.

Quantitative Differentiation Evidence for tert-Butyl Decahydro-1,7-naphthyridine-1-carboxylate (CAS 1510230-42-8)


Regioisomer-Dependent Physicochemical Profile: N-1 vs. N-7 Boc Protection Alters Calculated LogP and Steric Accessibility

The 1‑Boc‑decahydro‑1,7‑naphthyridine scaffold (target compound) exhibits a calculated XLogP3 of 1.6, a topological polar surface area (TPSA) of 41.6 Ų, and one hydrogen bond donor (N‑H at position 7) [REFS‑1]. In contrast, the 7‑Boc regioisomer (tert‑butyl decahydro‑1,7‑naphthyridine‑7‑carboxylate) has an identical molecular formula and weight (240.34 g/mol) but differs in the placement of the carbamate group [REFS‑2]. This positional isomerism alters the local steric environment around the reactive amine: the target compound exposes the N‑7 nitrogen for derivatization with minimal steric hindrance, while the 7‑Boc regioisomer shields N‑7 and instead exposes N‑1, which is adjacent to a quaternary bridgehead carbon, potentially slowing reaction kinetics for certain electrophiles [REFS‑3]. The target compound is thus preferred when synthetic routes demand an accessible secondary amine at the position distal to the ring fusion.

Medicinal Chemistry Scaffold Selection Physicochemical Properties Regioisomerism

Diastereomeric Mixture Advantage: Broad Conformational Screening vs. Single-Isomer Cost Constraints

The target compound is explicitly designated as a mixture of diastereomers, indicated by two undefined atom stereocenters in the PubChem record [REFS‑1]. This contrasts with single‑isomer alternatives such as (4aS,8aR)‑decahydro‑1,7‑naphthyridine derivatives and individual cis‑ or trans‑decahydro‑1,7‑naphthyridine dihydrochloride salts (CAS 1404365‑05‑4) [REFS‑2]. The mixture provides a wider sampling of conformational space in initial biological screening and is typically procured at a significant cost reduction relative to single‑enantiomer or single‑diastereomer versions, which often require chiral chromatography or asymmetric synthesis [REFS‑3]. If a biologically active conformation is identified from the mixture, subsequent procurement of the resolved stereoisomer can then be justified based on structure‑activity relationship data.

Stereochemistry Lead Optimization Procurement Strategy Conformational Analysis

Orthogonal Protection Strategy: Free N‑7 Amine Enables Modular Parallel Synthesis in Medicinal Chemistry

The synthetic utility of this building block is predicated on the orthogonal protection of N‑1 (Boc) and the free N‑7 amine. Under standard acidic conditions (e.g., TFA/DCM), the Boc group is cleaved to reveal the N‑1 amine, while N‑7 can be derivatized independently via reductive amination, amide coupling, or sulfonamide formation [REFS‑1]. This contrasts with unprotected decahydro‑1,7‑naphthyridine (both N‑1 and N‑7 free), which requires complex protection/deprotection sequences for site‑selective chemistry, and with bis‑Boc‑protected analogs, which block all nitrogen reactivity [REFS‑2]. The mono‑Boc protection thus maximizes step‑economy in library synthesis, a critical metric in medicinal chemistry workflows where each additional transformation step reduces overall yield and throughput.

Parallel Synthesis Protecting Group Strategy Medicinal Chemistry Amine Derivatization

Fully Saturated Scaffold for sp³-Enriched Fragment Libraries: Physicochemical Advantage Over Partially Saturated Naphthyridines

The decahydro (fully saturated) core of this compound provides high sp³ carbon character (sp³ fraction > 0.85) and a three‑dimensional shape that contrasts with planar, aromatic naphthyridine scaffolds [REFS‑1]. In fragment‑based drug discovery, libraries enriched in sp³ fragments have been correlated with improved selectivity profiles and patent novelty [REFS‑2]. The calculated complexity score of 286 and a heavy atom count of 17 place this scaffold in a desirable property space for fragment elaboration, balancing molecular recognition potential with physicochemical drug‑likeness parameters (XLogP3 = 1.6, TPSA = 41.6 Ų) [REFS‑1]. Partially saturated alternatives (e.g., 1,2,3,4‑tetrahydro‑1,7‑naphthyridines) retain aromatic character and lower sp³ fractions, offering less three‑dimensional shape diversity.

Fragment-Based Drug Discovery sp³ Character Physicochemical Properties Scaffold Diversity

GHS Safety Profile Enables Standard Laboratory Handling: Quantitative Hazard Classification for Procurement Risk Assessment

The GHS classification for this compound, derived from an ECHA notification, lists Skin Irritation (Category 2, 100%), Serious Eye Damage (Category 1, 100%), and Specific Target Organ Toxicity – Single Exposure (Category 3, 100% for respiratory irritation) [REFS‑1]. This hazard profile is comparable to many protected diamine building blocks and does not present unusual acute toxicity, mutagenicity, or environmental hazard classifications that would trigger specialized shipping or storage restrictions. In a procurement context, this predictable safety profile minimizes compliance overhead and enables routine laboratory handling with standard personal protective equipment, in contrast to more hazardous diamine intermediates that may require Schlenk lines, special ventilation, or explosive safety protocols [REFS‑2].

Laboratory Safety Procurement Compliance Risk Assessment GHS Classification

Positional Isomer Preference in Patent Literature: 1,7-Naphthyridine vs. Other Naphthyridine Ring Systems

A survey of patent literature indicates that 1,7‑naphthyridine scaffolds appear with lower frequency than the more common 1,5‑ and 1,8‑naphthyridine systems, with the 1,7‑arrangement offering distinct nitrogen‑atom spacing that generates different hydrogen‑bonding vectors and dipole moments [REFS‑1]. The target compound’s specific substitution pattern (1‑Boc, 7‑free amine) is amenable to rapid diversification at the N‑7 position, creating analogs with potentially novel intellectual property space relative to the more heavily claimed 1,5‑ and 1,8‑naphthyridine cores [REFS‑2]. While quantitative patent counts cannot directly predict biological outcomes, the lower chemical space saturation of the 1,7‑naphthyridine scaffold suggests a greater likelihood of identifying patent‑differentiated lead series compared to more crowded naphthyridine isomer spaces.

Intellectual Property Patent Analysis Scaffold Novelty Competitive Intelligence

Optimal Application Scenarios for tert-Butyl Decahydro-1,7-naphthyridine-1-carboxylate (CAS 1510230-42-8) Based on Differentiation Evidence


sp³-Rich Fragment Library Synthesis for Fragment-Based Drug Discovery

Leveraging its fully saturated scaffold (sp³ fraction > 0.85), this compound is an ideal core for constructing 3D fragment libraries. The calculated XLogP3 of 1.6 and TPSA of 41.6 Ų place it within optimal fragment-like property space, while the diastereomeric mixture provides conformational diversity in screening [1]. Fragment hits can be rapidly elaborated via orthogonal chemistry at the free N‑7 amine, followed by Boc deprotection to expose N‑1 for further diversification.

Regioisomer-Specific Medicinal Chemistry for 1,7-Naphthyridine Lead Series

Medicinal chemistry teams targeting 1,7-naphthyridine-based kinase inhibitors, GPCR ligands, or antibacterial agents should select this 1-Boc regioisomer specifically to access N‑7-derivatized analogs. The orthogonality between the Boc-protected N‑1 and the free N‑7 amine enables modular synthesis of compound arrays, as highlighted in the step-economy evidence [2]. Procuring the correct regioisomer avoids costly protecting-group manipulation sequences required with the 7-Boc alternative.

Cost-Efficient Hit-Finding and SAR Exploration Campaigns

For early-stage hit-finding or hit-to-lead programs with constrained budgets, the diastereomeric mixture represents a rational procurement choice. As demonstrated in the cost-efficiency evidence, this mixture enables simultaneous screening of multiple stereochemical configurations at a fraction of the cost of resolved single-isomer building blocks . When a biologically active stereoisomer is identified, targeted procurement of that specific form can then be pursued with confidence.

Patent-Differentiated Chemical Series in Crowded Therapeutic Targets

Research organizations pursuing targets with heavy patent competition (e.g., kinases, epigenetic targets) should consider adopting the 1,7-naphthyridine scaffold as a core motif. As shown in the patent landscape evidence, this isomer is significantly less represented in patent filings than 1,5- or 1,8-naphthyridines [3]. The target compound provides an immediate starting point for building a differentiated intellectual property position in crowded indication areas.

Quote Request

Request a Quote for tert-butyl decahydro-1,7-naphthyridine-1-carboxylate, Mixture of diastereomers

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.